3-(Hydroxyamino)benzoic acid

Pharmaceutical Impurity Profiling ANDA Method Validation Pharmacopeial Reference Standards

3-(Hydroxyamino)benzoic acid (CAS 13252-72-7) is a meta-substituted hydroxyamino-benzoic acid derivative with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol. The compound is primarily encountered as Mesalazine Impurity 16, a specified impurity in the pharmacopeial monograph of the anti-inflammatory drug mesalazine, and is therefore supplied with full characterization data compliant with regulatory guidelines (USP/EP) for use as a reference standard in ANDA submissions, method validation, and quality control.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 13252-72-7
Cat. No. B14713590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxyamino)benzoic acid
CAS13252-72-7
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NO)C(=O)O
InChIInChI=1S/C7H7NO3/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4,8,11H,(H,9,10)
InChIKeyBVZASAZPMFMKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxyamino)benzoic acid (CAS 13252-72-7): Identity, Class, and Procurement Baseline


3-(Hydroxyamino)benzoic acid (CAS 13252-72-7) is a meta-substituted hydroxyamino-benzoic acid derivative with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . The compound is primarily encountered as Mesalazine Impurity 16, a specified impurity in the pharmacopeial monograph of the anti-inflammatory drug mesalazine, and is therefore supplied with full characterization data compliant with regulatory guidelines (USP/EP) for use as a reference standard in ANDA submissions, method validation, and quality control [1]. Its unique meta-substitution pattern distinguishes it from the ortho- and para-hydroxyamino isomers, which exhibit different physicochemical properties and are not listed as mesalazine impurities, immediately creating a structural selection criterion.

Why 3-(Hydroxyamino)benzoic acid (CAS 13252-72-7) Cannot Be Substituted by Generic Hydroxyamino Benzoic Acid Isomers


Generic substitution with other hydroxyamino-benzoic acid isomers (ortho or para) fails due to (i) the absence of compendial impurity status—only the meta isomer is designated as Mesalazine Impurity 16, making it the sole choice for regulatory-compliant analytical work [1]; (ii) the meta-hydroxyamino group confers a distinct ionization profile and reactivity pattern that cannot be replicated by the ortho- or para-analogs, which have documented uses in unrelated areas (e.g., bacterial detection) but lack the specific pharmacopeial qualification data required for ANDA applications; and (iii) a critical procurement risk exists because some supplier listings erroneously conflate the target compound with salicylhydroxamic acid (2-hydroxybenzohydroxamic acid) , underscoring that casual substitution without rigorous CAS-verified sourcing can lead to procurement of a compound with different structure, purity, and regulatory acceptance.

Quantitative Differentiation Evidence for 3-(Hydroxyamino)benzoic acid (CAS 13252-72-7) Versus Closest Analogs


Mesalazine Impurity 16 Compendial Status: Quantitative Analytical Sensitivity vs. Isomers

3-(Hydroxyamino)benzoic acid is the only hydroxyamino-benzoic acid isomer designated as Mesalazine Impurity 16, allowing quantification at levels as low as 0.05% w/w in mesalazine drug substance via HPLC-UV at 220 nm, as required by the EP and USP monographs [1]. In contrast, the 4-(hydroxyamino)benzoic acid isomer (CAS 13252-71-6) is not listed among the pharmacopeial specified impurities for mesalazine and cannot substitute for the meta isomer in validated analytical procedures .

Pharmaceutical Impurity Profiling ANDA Method Validation Pharmacopeial Reference Standards

Purity Specification Differentiation: 3-(Hydroxyamino)benzoic acid vs. 4-(Hydroxyamino)benzoic acid

Commercially available 3-(hydroxyamino)benzoic acid is routinely offered at ≥ 98% purity (HPLC area%), as documented by multiple suppliers, making it suitable as a quantitative reference standard without the need for further purification correction . The 4-(hydroxyamino)benzoic acid isomer, when available, is listed at a minimum purity of 95% and has been discontinued by specialty suppliers, indicating lower commercial viability and a 3–percentage-point absolute purity deficit that introduces a systematic −3% bias in impurity quantification when used as a calibrant.

Reference Standard Purity QC Acceptance Criteria Impurity Quantification

Procurement-Side Identity Verification: Correcting the Salicylhydroxamic Acid Mislabeling Risk

One commercial listing describes 3-(hydroxyamino)benzoic acid (CAS 13252-72-7) as 'also known as salicylhydroxamic acid' , which is factually incorrect—salicylhydroxamic acid is 2-hydroxybenzohydroxamic acid (CAS 89-73-6), a structurally distinct compound with a different molecular weight (153.14 vs. 153.12 g/mol) and distinct biological activity as a urease inhibitor. This mislabeling risk necessitates CAS-number-driven sourcing: suppliers such as SynZeal and ChemWhat explicitly list the compound only as Mesalazine Impurity 16 with correct CAS 13252-72-7 and full characterization data compliant with EP/USP [1], providing an unambiguous procurement specification that the 2- and 4-hydroxyamino isomers or salicylhydroxamic acid cannot fulfill.

Supplier Quality Assurance CAS Registry Integrity Procurement Specification

Ionization and Solubility Divergence: Meta- vs. Para-Hydroxyamino Substitution

The 4-(hydroxyamino)benzoic acid isomer is characterized as a 'strong basic compound' based on its predicted pKa [1]. While experimentally measured pKa values for 3-(hydroxyamino)benzoic acid are not yet published, the meta-substitution predictably alters the acid-base character of the hydroxyamino group relative to the para-isomer due to the absence of resonance conjugation between the carboxylic acid and hydroxyamino groups, a class-level inference supported by the well-documented pKa differences between meta- and para-aminobenzoic acids (ΔpKa ~ 0.3–0.7 units) [2]. This translates to differential ionization at physiological and analytical pH, directly impacting chromatographic retention and extraction efficiency during method development.

Physicochemical Profiling pKa Prediction Method Development Solubility

Validated Application Scenarios for 3-(Hydroxyamino)benzoic acid (CAS 13252-72-7) Based on Product-Specific Evidence


Mesalazine ANDA Method Validation and Quality Control

Use 3-(hydroxyamino)benzoic acid as the certified Mesalazine Impurity 16 reference standard in HPLC-UV method validation, system suitability testing, and batch release QC, as it is the only hydroxyamino-benzoic acid isomer explicitly designated in the EP/USP monograph for related-substances testing with a validated LOQ of ≤ 0.05% w/w [1]. The ≥ 98% purity specification ensures compliance with ICH Q2(R1) linearity and accuracy requirements without additional purity correction.

Regulatory-Compliant Stability Studies for Mesalazine Formulations

Deploy the impurity reference standard in forced degradation and ICH stability studies for mesalazine drug products [1]. The compound’s regulatory characterization package (COA, NMR, MS, UV) provides full traceability to USP/EP pharmacopeial standards, enabling direct use in impurity identification, mass-balance reconciliation, and shelf-life specification setting.

Method Development for Orthogonal Impurity Resolution

The meta-positional specificity of the hydroxyamino group provides a chromatographic retention advantage over para- and ortho-hydroxyamino isomers, enabling baseline separation in reversed-phase HPLC methods otherwise challenged by co-elution [1]. Researchers developing stability-indicating methods for mesalazine should prioritize 3-(hydroxyamino)benzoic acid over generic hydroxyamino benzoic acid isomers to achieve pharmacopeia-concordant specificity.

Precision Purity Calibration in Impurity Profiling

With a minimum purity of 98% (HPLC area%), 3-(hydroxyamino)benzoic acid delivers a 3-percentage-point advantage over the 4-(hydroxyamino) isomer (95% min. purity) , directly reducing the systematic bias in impurity quantitation. This matters most in low-level impurity assays where the relative error contribution from calibrant impurity becomes the dominant uncertainty component.

Quote Request

Request a Quote for 3-(Hydroxyamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.